molecular formula C32H27O2PS B14887549 Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane

Diphenyl(2'-(2-(phenylsulfonyl)ethyl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14887549
M. Wt: 506.6 g/mol
InChI Key: GRBLSBQWHHRLBO-UHFFFAOYSA-N
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Description

Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organic compound that features a phosphane group attached to a biphenyl structure with additional phenylsulfonyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves multiple steps, including the formation of the biphenyl core, introduction of the phosphane group, and subsequent functionalization with phenylsulfonyl and ethyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its ability to coordinate with metal centers, particularly palladium. This coordination facilitates various catalytic processes, such as the Suzuki–Miyaura coupling reaction . The molecular targets include metal catalysts and organic substrates, with pathways involving oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2’-(2-(phenylsulfonyl)ethyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its combination of a phosphane group with a biphenyl core and additional functional groups, which enhances its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C32H27O2PS

Molecular Weight

506.6 g/mol

IUPAC Name

[2-[2-[2-(benzenesulfonyl)ethyl]phenyl]phenyl]-diphenylphosphane

InChI

InChI=1S/C32H27O2PS/c33-36(34,29-19-8-3-9-20-29)25-24-26-14-10-11-21-30(26)31-22-12-13-23-32(31)35(27-15-4-1-5-16-27)28-17-6-2-7-18-28/h1-23H,24-25H2

InChI Key

GRBLSBQWHHRLBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4CCS(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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